9-Fold Superior In Vitro Anti-Plaque Potency Against Streptococcus sobrinus Versus Chlorhexidine
In a head-to-head in vitro plaque inhibition assay, pirtenidine (di-n-octyl analogue 11) exhibited potency approximately 9-fold greater than chlorhexidine against Streptococcus sobrinus 6715-13 [1]. This result was part of a systematic evaluation of a homologous series of N-[1-alkyl-4(1H)-pyridinylidene]alkylamine hydrohalides, where chain length was identified as a critical determinant of anti-plaque activity [1]. The di-n-octyl substitution pattern (C₈/C₈) of pirtenidine was found to be highly efficacious against several other oral plaque-forming microorganisms, and the compound was advanced to preclinical evaluation based on this profile [1].
| Evidence Dimension | In vitro plaque inhibitory potency ratio |
|---|---|
| Target Compound Data | Pirtenidine: potency ~9× reference (exact fold difference vs chlorhexidine, measured in the same assay system) |
| Comparator Or Baseline | Chlorhexidine: reference potency = 1× |
| Quantified Difference | ~9-fold greater potency for pirtenidine |
| Conditions | In vitro dental plaque inhibition assay; Streptococcus sobrinus 6715-13; N-[1-alkyl-4(1H)-pyridinylidene]alkylamine hydrohalide series; J. Med. Chem. 1988 |
Why This Matters
For procurement targeting oral antimicrobial R&D, pirtenidine offers a quantifiable 9-fold potency advantage over the gold-standard chlorhexidine against a key cariogenic streptococcus, directly relevant to formulation development for plaque control.
- [1] Wentland MP, Bailey DM, Powles RG, Slee AM, Sedlock DM. The in vitro dental plaque inhibitory properties of a series of N-[1-alkyl-4(1H)-pyridinylidene]alkylamines. J Med Chem. 1988 Oct;31(10):2024-7. doi: 10.1021/jm00118a030. PMID: 3172139. View Source
